2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one
Overview
Description
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
Mechanism of Action
Target of Action
The primary target of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is the blood coagulation factor XIIa . This factor plays a crucial role in the blood coagulation system, and it is considered a promising therapeutic target for the development of anticoagulants .
Mode of Action
The compound interacts with factor XIIa in a noncovalent manner . The interaction between the compound and its target results in the inhibition of factor XIIa, thereby preventing the coagulation of blood .
Biochemical Pathways
The inhibition of factor XIIa affects the blood coagulation pathway. This pathway is responsible for the formation of blood clots, which are essential for preventing excessive bleeding. The overactivation of this pathway can lead to the formation of unwanted blood clots, leading to conditions such as thrombosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The inhibition of factor XIIa by this compound results in a decrease in blood coagulation. This can prevent pathological conditions related to blood coagulation without disrupting normal hemostasis .
Biochemical Analysis
Biochemical Properties
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or activating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β signaling pathway, which is crucial for regulating cellular proliferation, differentiation, and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of various proteins and enzymes involved in metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound has been shown to inhibit the activity of certain serine/threonine kinases, which play a pivotal role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one typically involves multi-step organic reactions. One common method starts with the condensation of 2-chlorobenzaldehyde with guanidine to form an intermediate, which is then cyclized to produce the purine ring system. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purines.
Scientific Research Applications
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chloropurine: Another purine derivative with similar structural features but different biological activities.
8-chlorotheophylline: A compound with a similar chlorine substitution but different pharmacological properties.
2-amino-8-methylpurine: A methylated analogue with distinct chemical and biological characteristics.
Uniqueness
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other purine derivatives and contributes to its potential as a versatile compound in scientific research and medicinal chemistry.
Properties
IUPAC Name |
2-amino-8-(2-chlorophenyl)-1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKYYUBIVQGUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C(=O)NC(=N3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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